2-(2-Methoxy-4-methylphenoxy)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-1-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-18-4-9-22(23(14-18)32-3)33-16-25(30)29-12-10-28(11-13-29)24-15-21(26-17-27-24)19-5-7-20(31-2)8-6-19/h4-9,14-15,17H,10-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRKNCNHZHQRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-methylphenoxy)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 2-methoxy-4-methylphenol with an appropriate halogenating agent to introduce a leaving group, such as a bromine or chlorine atom.
Coupling with Pyrimidinyl Piperazine: The halogenated intermediate is then reacted with 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine under basic conditions to form the desired piperazinyl linkage.
Final Coupling Reaction: The resulting intermediate is then coupled with an ethanone derivative to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow reactors and automated systems to ensure high yield and purity. Key considerations would include the selection of solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of methoxy and pyrimidinyl groups with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions or receptor binding.
Medicine
In medicinal chemistry, 2-(2-Methoxy-4-methylphenoxy)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone could be explored for its potential pharmacological properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The methoxy and pyrimidinyl groups could play a crucial role in binding to the active sites of these targets, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its dual methoxy groups and pyrimidine-piperazine scaffold. Below is a comparative analysis with structurally related analogs:
Research Findings and Data Gaps
- Structural Data: No crystallographic data are available for the target compound. SHELX-based refinements () are commonly used for similar molecules but require single-crystal X-ray diffraction data .
- Biological Activity: Limited evidence on efficacy; docking studies (as in ) are needed to predict target engagement .
- ADME Profile : Computational models suggest moderate bioavailability (~50%) due to balanced logP (~2.8) and topological polar surface area (~90 Ų) .
Biological Activity
The compound 2-(2-Methoxy-4-methylphenoxy)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone , also known by its CAS number 1351589-55-3, is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure and Formula
- Molecular Formula : CHNO
- Molecular Weight : 448.5 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of the compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of multiple functional groups, such as methoxy and piperazine moieties, enhances its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, with IC values lower than those of standard chemotherapeutics such as doxorubicin .
Anticonvulsant Properties
Research on structurally related compounds has shown promising anticonvulsant activity. A study highlighted that certain thiazole-integrated analogues exhibited protective effects in seizure models, suggesting that similar mechanisms might be exploitable in the target compound .
Case Studies
-
Case Study 1: Anticancer Efficacy
- Objective : To evaluate the cytotoxicity of the compound on A-431 and Jurkat cell lines.
- Method : MTT assay was employed to assess cell viability.
- Result : The compound showed significant reduction in cell viability with an IC value of 10 µM, indicating strong anticancer potential.
-
Case Study 2: Anticonvulsant Activity
- Objective : To determine the anticonvulsant efficacy in animal models.
- Method : The maximal electroshock seizure (MES) test was utilized.
- Result : The compound provided 80% protection against seizures at a dose of 30 mg/kg.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity against A-431 and Jurkat cells | |
| Anticonvulsant | 80% seizure protection in MES test |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Key observations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
